molecular formula C20H20N2OS2 B2398432 3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide CAS No. 2034595-76-9

3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide

Cat. No.: B2398432
CAS No.: 2034595-76-9
M. Wt: 368.51
InChI Key: UFTMPHQRGWPQQQ-UHFFFAOYSA-N
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Description

3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound that features a combination of aromatic rings and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the core structures, such as the 4-(methylthio)phenyl and the 5-(thiophen-2-yl)pyridin-3-yl moieties, followed by their coupling through amide bond formation. The reaction conditions often involve the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and catalysts to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.

Chemical Reactions Analysis

Types of Reactions

3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide can undergo various types of chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: Aromatic substitution reactions can occur on the phenyl and pyridine rings.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or chlorinating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group would yield sulfoxides or sulfones, while reduction of nitro groups would yield amines.

Scientific Research Applications

3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique structural features.

    Industry: Used in the development of new materials with specific electronic or photonic properties.

Mechanism of Action

The mechanism of action of 3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide involves its interaction with specific molecular targets. These targets could include enzymes or receptors, where the compound binds and modulates their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-(methylthio)phenyl)-N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)propanamide: shares similarities with other compounds containing aromatic and heterocyclic structures, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical reactivity and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-(4-methylsulfanylphenyl)-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]propanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2OS2/c1-24-18-7-4-15(5-8-18)6-9-20(23)22-13-16-11-17(14-21-12-16)19-3-2-10-25-19/h2-5,7-8,10-12,14H,6,9,13H2,1H3,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTMPHQRGWPQQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)CCC(=O)NCC2=CC(=CN=C2)C3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2OS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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